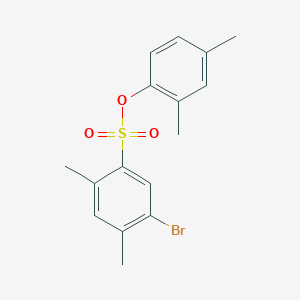
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide, also known as FPN, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to researchers due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is not fully understood. However, studies have shown that N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide inhibits the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the production of inflammatory cytokines. N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been shown to disrupt the cell membrane of bacteria, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is its potential use as a therapeutic agent in various diseases. N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been found to have anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for drug development. However, one limitation of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide in vivo. Additionally, future studies could focus on optimizing the synthesis method of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide to improve its yield and purity. Finally, N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide could be further studied for its potential use in combination therapy with other drugs.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide involves the reaction of 4-fluoronitrobenzene with 1-naphthol in the presence of potassium carbonate and copper powder. This reaction produces 4-(4-fluorophenyl)-1-naphthol, which is then converted to N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide by reacting it with p-toluenesulfonyl chloride and potassium carbonate.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been studied for its potential use as a therapeutic agent in various diseases. Studies have shown that N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has anti-inflammatory, antitumor, and antimicrobial properties. N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has been found to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide has also been studied for its potential use in treating bacterial infections.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-2-13-24-18-11-12-19(17-6-4-3-5-16(17)18)25(22,23)21-15-9-7-14(20)8-10-15/h3-12,21H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYGJYIUBMDXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-propoxynaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

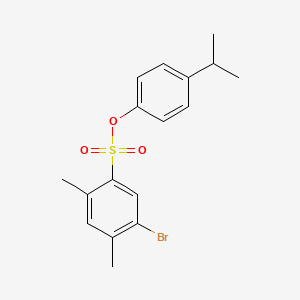
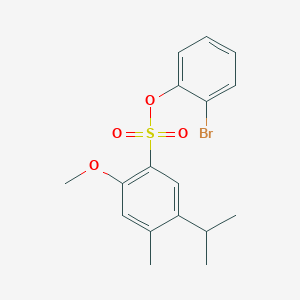
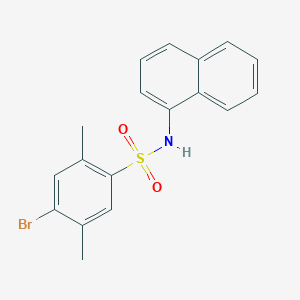
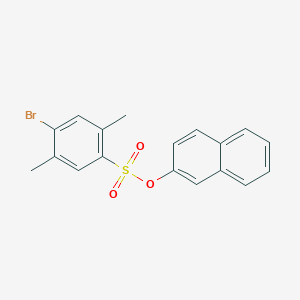
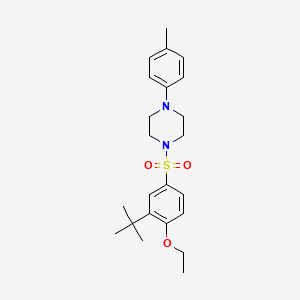
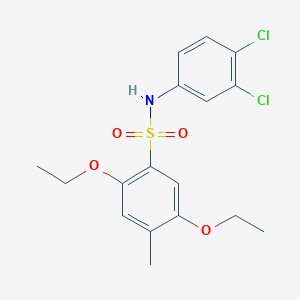
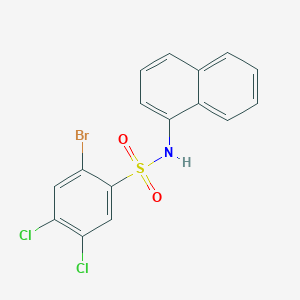
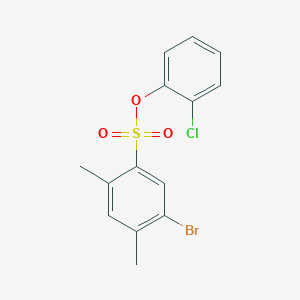
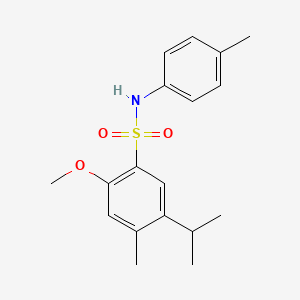
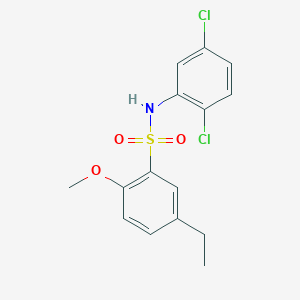
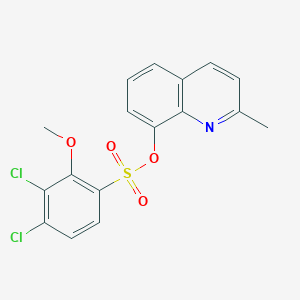
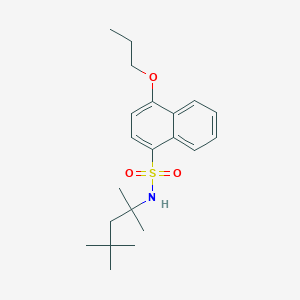
![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)
